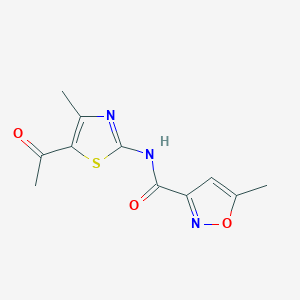

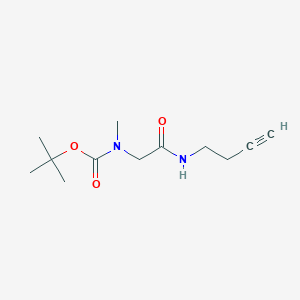

N-(5-acetyl-4-methylthiazol-2-yl)-5-methylisoxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(5-acetyl-4-methylthiazol-2-yl)-5-methylisoxazole-3-carboxamide” is a derivative of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide . These derivatives are multi-target-directed ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases .

Synthesis Analysis

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives was carried out with easily available 3-chloropentane-2,4-dione 1 and corresponding Benzoyl Chloride (Substituted; 2a-h) . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .Molecular Structure Analysis

The synthesized compounds were subjected to chemical characterization (NMR, FTIR and elemental analysis) . The detailed characterization data of each derivative is given in the referenced papers .Chemical Reactions Analysis

The synthesized compounds were tested for biological activities (antioxidant, antibacterial, antifungal and α-glucosidase) . The results were further supported by molecular docking studies .科学的研究の応用

Anticancer Drug Development

Thiazole derivatives are known to be present in several clinically used anticancer medicines . The structure-activity relationship of these compounds can be studied to develop new anticancer agents.

Medicinal Chemistry Research

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl) arylamide derivatives represents drug-like molecules . These can be explored further for their medicinal properties.

Biological Activity Profiling

The detailed characterization data of each derivative provides a basis for biological activity profiling, which is crucial in understanding the pharmacological effects of new drugs .

作用機序

Target of Action

It’s known that the compound and its derivatives have been tested for various biological activities, including antioxidant, antibacterial, antifungal, and α-glucosidase inhibition . These activities suggest that the compound may interact with multiple targets, making it a multi-target-directed ligand .

Mode of Action

The compound’s antioxidant properties suggest that it may neutralize harmful free radicals in the body . Its antibacterial and antifungal activities indicate that it may inhibit the growth of certain bacteria and fungi . The compound’s α-glucosidase inhibition activity suggests that it may interfere with the breakdown of complex carbohydrates into glucose, potentially making it useful in the management of diabetes .

Biochemical Pathways

The compound’s antioxidant, antibacterial, antifungal, and α-glucosidase inhibition activities suggest that it may affect multiple biochemical pathways. For instance, its antioxidant activity may involve the neutralization of free radicals, thereby protecting cells from oxidative damage . Its antibacterial and antifungal activities suggest that it may interfere with the growth and reproduction of certain bacteria and fungi . Its α-glucosidase inhibition activity indicates that it may affect carbohydrate metabolism, potentially influencing blood glucose levels .

Result of Action

The compound’s antioxidant, antibacterial, antifungal, and α-glucosidase inhibition activities suggest that it may have several molecular and cellular effects. For instance, its antioxidant activity may protect cells from oxidative damage, potentially preventing or mitigating conditions associated with oxidative stress . Its antibacterial and antifungal activities may help in combating infections caused by certain bacteria and fungi . Its α-glucosidase inhibition activity may influence blood glucose levels, potentially making it useful in the management of diabetes .

特性

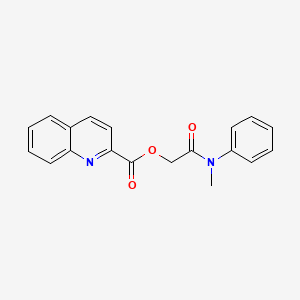

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S/c1-5-4-8(14-17-5)10(16)13-11-12-6(2)9(18-11)7(3)15/h4H,1-3H3,(H,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVZCGUVKUIJQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=C(S2)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-acetyl-4-methylthiazol-2-yl)-5-methylisoxazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2893670.png)

![5-((2-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2893680.png)

![2-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2893683.png)

![(4-Fluorophenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2893686.png)

![N-[(4-bromophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B2893688.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2893689.png)